molecular formula C22H18F3NO2 B12748734 2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- CAS No. 335665-50-4

2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)-

Cat. No.: B12748734
CAS No.: 335665-50-4
M. Wt: 385.4 g/mol
InChI Key: SRJQGWRGTNXGQP-ARKBFRDHSA-N
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Description

2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- is a complex organic compound featuring a pyridinone core substituted with a phenylmethoxy group, a trifluoromethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- typically involves multi-step organic reactions. One common approach is the condensation of a pyridinone derivative with a trifluoromethylated propenyl intermediate. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production of by-products. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The phenylmethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical reactivity and stability.

    Phenylmethoxy derivatives: Compounds with phenylmethoxy groups have comparable structural features and can undergo similar chemical transformations.

    Pyridinone analogs: Other pyridinone derivatives may have different substituents but share the core pyridinone structure.

Uniqueness

2(1H)-Pyridinone, 3-((2E)-3-phenyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and phenylmethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

335665-50-4

Molecular Formula

C22H18F3NO2

Molecular Weight

385.4 g/mol

IUPAC Name

3-[(E,2S)-1,1,1-trifluoro-4-phenyl-2-phenylmethoxybut-3-en-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C22H18F3NO2/c23-22(24,25)21(19-12-7-15-26-20(19)27,14-13-17-8-3-1-4-9-17)28-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,26,27)/b14-13+/t21-/m0/s1

InChI Key

SRJQGWRGTNXGQP-ARKBFRDHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@](/C=C/C2=CC=CC=C2)(C3=CC=CNC3=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC(C=CC2=CC=CC=C2)(C3=CC=CNC3=O)C(F)(F)F

Origin of Product

United States

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